BJE6-106, also referred to as B106, is a selective inhibitor of protein kinase C delta, a member of the protein kinase C family that plays a critical role in various cellular processes, including proliferation, differentiation, and apoptosis. This compound was developed to provide a more potent and selective option for targeting protein kinase C delta compared to earlier inhibitors, which often lacked specificity and could induce toxicity through off-target effects.
The synthesis of BJE6-106 is detailed in various scientific publications, including studies focusing on its application in cancer research. The compound has been evaluated for its efficacy in inhibiting the proliferation of cancer cells by selectively targeting protein kinase C delta without significantly affecting other protein kinase C isoforms.
BJE6-106 is classified as a small molecule inhibitor. It belongs to the category of chemical compounds designed to modulate the activity of specific proteins involved in signaling pathways associated with cancer progression.
The synthesis of BJE6-106 involves several key steps. The initial reaction combines 9-(2-(trifluoro-λ4-boranyl)ethyl)-9H-carbazole potassium salt with 6-bromo-2,2-dimethyl-2H-chromene-8-carbaldehyde in the presence of palladium dichloride (PdCl2) and anhydrous cesium carbonate (Cs2CO3) as a base. This reaction facilitates the formation of the desired product through a coupling mechanism.
The specific conditions for the synthesis include:
BJE6-106 has a complex molecular structure characterized by its carbazole and chromene components. The structural formula includes multiple functional groups that contribute to its biological activity.
The compound's molecular formula is C22H20BrF3N2O2, with a molecular weight of approximately 485.3 g/mol. Its structure has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry.
BJE6-106 primarily functions as an inhibitor of protein kinase C delta. The compound's ability to inhibit this kinase is quantified by its IC50 value, which is reported to be less than 50 nM, indicating high potency.
The inhibition mechanism involves competitive binding at the ATP-binding site of protein kinase C delta, which prevents phosphorylation of downstream targets essential for cell survival and proliferation. This action leads to apoptosis in cancer cells, particularly in models of pancreatic cancer.
The mechanism by which BJE6-106 exerts its effects involves several pathways:
Studies have shown that treatment with BJE6-106 results in significant DNA fragmentation and caspase activation, confirming its role in inducing programmed cell death in cancer cells.
BJE6-106 is a solid at room temperature with moderate solubility in organic solvents. Its melting point and specific optical rotation have not been widely reported but are essential for characterization.
The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile indicates it can participate in further chemical modifications if required for derivative synthesis.
BJE6-106 has significant potential in cancer research due to its selective inhibition of protein kinase C delta:
BJE6-106 achieves high selectivity for Protein Kinase C Delta through specific interactions with the C1A regulatory domain and the kinase catalytic cleft. The compound’s furanochalcone scaffold forms hydrogen bonds with Glu-500 and hydrophobic contacts with Leu-512 in the adenosine triphosphate-binding pocket of Protein Kinase C Delta, creating an affinity profile distinct from other Protein Kinase C isozymes [6] [7]. Mutagenesis studies reveal that Gly-146 in the hinge region of Protein Kinase C Delta is critical for this selectivity; substitution with bulkier residues (e.g., Gly-146Arg) disrupts BJE6-106 binding but preserves catalytic function [4]. Comparative structural analysis indicates that the pseudosubstrate sequence of Protein Kinase C Delta adopts a unique conformation when bound to BJE6-106, sterically hindering interaction with classical Protein Kinase C isozymes like Protein Kinase C Alpha [4] [10]. This molecular discrimination underpins the compound’s 1,000-fold selectivity for Protein Kinase C Delta over Protein Kinase C Alpha [7].
Table 1: Structural Determinants of BJE6-106 Selectivity for Protein Kinase C Delta
Structural Element | Protein Kinase C Delta Interaction | Protein Kinase C Alpha Consequence |
---|---|---|
C1A Domain Gly-146 | Hydrogen bonding with furano group | Steric clash with larger residues |
Pseudosubstrate Helix | Stabilized hydrophobic pocket | Conformational incompatibility |
Catalytic Loop | Salt bridge with Lys-436 | Electrostatic repulsion |
Kinase inhibition profiling demonstrates that BJE6-106 exhibits an half maximal inhibitory concentration of 0.05 μM against Protein Kinase C Delta, compared to 50 μM for Protein Kinase C Alpha—a selectivity index of 1,000:1 [2] [3]. This differential is maintained across functional assays: In melanoma cell lines with neuroblastoma rat sarcoma viral oncogene homolog mutations, BJE6-106 (0.2–0.5 μM) suppressed survival exclusively through Protein Kinase C Delta inhibition, while requiring 100-fold higher concentrations to affect Protein Kinase C Alpha-dependent pathways [6]. Notably, BJE6-106 shows negligible activity (<30% inhibition at 10 μM) against Protein Kinase C Beta, Protein Kinase C Gamma, and atypical Protein Kinase C Iota/Zeta subtypes, confirming its isozyme specificity [7] [10]. The compound’s selectivity persists in cell-based systems, where it activates Protein Kinase C Delta-dependent pro-apoptotic signaling without redistributing classical Protein Kinase C isozymes from cytosolic to membrane compartments [8] [10].
Table 2: Selectivity Profile of BJE6-106 Across Protein Kinase C Isozymes
Protein Kinase C Isozyme | Class | Half Maximal Inhibitory Concentration (μM) | Fold Selectivity vs. Protein Kinase C Delta |
---|---|---|---|
Protein Kinase C Delta | Novel | 0.05 | 1 (Reference) |
Protein Kinase C Alpha | Classical | 50 | 0.001 |
Protein Kinase C Epsilon | Novel | >100 | <0.0005 |
Protein Kinase C Iota | Atypical | >100 | <0.0005 |
BJE6-106 exemplifies third-generation Protein Kinase C Delta inhibitors designed to overcome the off-target limitations of earlier compounds. Rottlerin, initially characterized as a Protein Kinase C Delta inhibitor, exhibits promiscuous activity against multiple kinases including mitogen-activated protein kinase activated protein kinase 2 and PRAK (half maximal inhibitory concentration < 1 μM) due to its reactive cyclopentenone scaffold [6] [10]. BJE6-106 replaces this moiety with a rigidified furanochalcone core, eliminating Michael acceptor functionality and reducing non-specific protein binding [6]. Further optimization involved hybridizing structural elements from staurosporine-derived inhibitors: The planar benzocarbazole system of staurosporine analogs was modified into a tricyclic aromatic system that maintains high kinase affinity while enhancing solubility through introduction of a polar carbonyl group [5] [7].
Validation studies using Drug Affinity Responsive Target Stability confirmed precise target engagement: BJE6-106 binding stabilized Protein Kinase C Delta against thermolysin proteolysis at 0.1 μM, whereas rottlerin required 10-fold higher concentrations and destabilized unrelated kinases [5]. Functionally, BJE6-106 shows 10-fold greater caspase-3/7 activation than rottlerin in neuroblastoma rat sarcoma viral oncogene homolog-mutant melanoma cells (0.5 μM vs. 5 μM for equivalent apoptosis induction) [6]. The compound’s tumor-specific cytotoxicity stems from this optimized target specificity, as evidenced by minimal cytotoxicity in non-transformed cells even at 20 μM concentrations [3] [7].
Table 3: Evolution of Protein Kinase C Delta Inhibitors Across Generations
Property | Rottlerin (1st Gen) | Staurosporine Hybrids (2nd Gen) | BJE6-106 (3rd Gen) |
---|---|---|---|
Protein Kinase C Delta Half Maximal Inhibitory Concentration | 3–6 μM | 0.1–0.5 μM | 0.05 μM |
Selectivity vs. Protein Kinase C Alpha | 5–10-fold | 100-fold | 1,000-fold |
Off-target Kinase Inhibition | >10 kinases at 1× half maximal inhibitory concentration | 3–5 kinases at 1× half maximal inhibitory concentration | None detected at 10× half maximal inhibitory concentration |
Chemical Reactivity | Electrophilic cyclopentenone | Non-specific intercalation | Target-specific non-covalent binding |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1